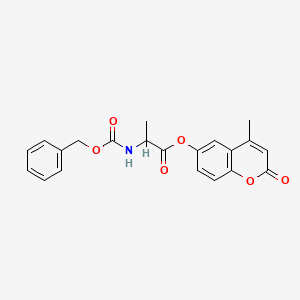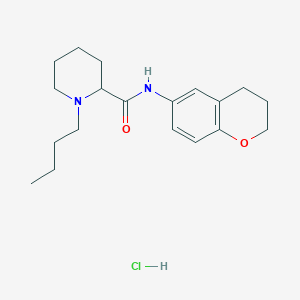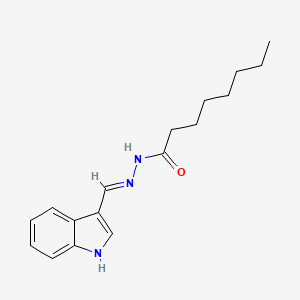
(4-Methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxochromen-6-yl with 2-(phenylmethoxycarbonylamino)propanoic acid under controlled conditions. The reaction is often catalyzed by a base such as triethylamine in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-ol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-ol derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate: This compound shares the chromen-2-one core but has different substituents, leading to distinct chemical and biological properties.
2-Methoxyphenyl Isocyanate: Although structurally different, this compound is used in similar synthetic applications for protecting amino groups.
Uniqueness
(4-Methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-13-10-19(23)28-18-9-8-16(11-17(13)18)27-20(24)14(2)22-21(25)26-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNVLABJPBTACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(2-thienyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6064979.png)

![2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-pyrrol-1-yl)pyrimidine](/img/structure/B6064989.png)
![2-[4-(4-isopropoxybenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6065000.png)
![1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B6065008.png)
![3-Hydroxy-2-[(3-nitrophenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B6065015.png)
![1-[1-(2-adamantyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6065023.png)
![1-{2-[({2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(1-piperidinyl)-2-propanol](/img/structure/B6065028.png)
![4-[[2-[(2Z)-4-oxo-2-[(Z)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B6065032.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6065059.png)
![Ethyl 4-{[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B6065073.png)
![N-[4-(BUTAN-2-YL)PHENYL]-2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE](/img/structure/B6065081.png)
![2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6065082.png)
